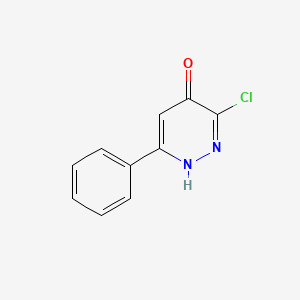
3-Chloro-6-phenylpyridazin-4-OL
Vue d'ensemble
Description
3-Chloro-6-phenylpyridazin-4-OL is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Chloro-6-phenylpyridazin-4-OL is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C10H7ClN2O
- Molecular Weight: 206.6 g/mol
- CAS Number: 89868-13-3
This compound exhibits its biological effects through several mechanisms:
- Modulation of Inflammatory Responses:
- Oxidative Stress Reduction:
-
Cell Signaling Pathways:
- The compound interacts with various cellular pathways, leading to changes in gene expression and cellular metabolism, which may enhance its therapeutic effects against neurodegenerative diseases.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Case Studies
- Neuroinflammation:
- Toxicological Assessment:
Applications De Recherche Scientifique
Pharmacological Applications
3-Chloro-6-phenylpyridazin-4-OL has been investigated for its role as a pharmacological agent, particularly in the context of neuroinflammatory diseases. Research indicates that this compound can modulate cellular pathways associated with inflammation and may have therapeutic potential in treating conditions such as neurodegenerative diseases.
Case Study: Neuroinflammation
A patent application highlighted formulations containing pyridazine compounds for treating neuroinflammatory diseases. The study emphasized the compound's potential to modulate inflammatory pathways, thus providing a basis for further exploration in clinical settings .
Agrochemical Applications
In addition to its pharmacological uses, this compound is also recognized for its applications in agriculture, particularly as a herbicide. It is part of a class of compounds used to control broadleaf weeds and grasses in various crops.
Herbicidal Properties
Comparative Analysis of Applications
| Application Area | Specific Uses | Mechanism/Properties |
|---|---|---|
| Pharmacology | Treatment of neuroinflammatory diseases | FPR agonist; modulates immune response |
| Agriculture | Herbicide for broadleaf weed control | Effective against specific weed species; low toxicity |
Research Findings and Insights
Recent studies have reinforced the relevance of this compound in both pharmacological and agrochemical fields:
- Pharmacological Studies : Research has shown that derivatives of this compound can act on multiple FPR isoforms, indicating a complex interaction with immune pathways that could be leveraged for therapeutic benefits .
- Agrochemical Evaluations : The herbicidal efficacy of pyridate has been documented through various field trials, demonstrating its effectiveness while maintaining safety standards for environmental impact .
Propriétés
IUPAC Name |
3-chloro-6-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(14)6-8(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUVEILZKSWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523855 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-13-3 | |
| Record name | 3-Chloro-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50523855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















